molecular formula PrTl3 B14729247 CID 71354744 CAS No. 12384-83-7

CID 71354744

Cat. No.: B14729247
CAS No.: 12384-83-7
M. Wt: 754.06 g/mol
InChI Key: RBLIYLHEXTVFMI-UHFFFAOYSA-N
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Description

CID 71354744 is a chemical compound documented in PubChem with structural and functional characteristics inferred from analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. The compound’s chromatographic profile (Figure 1B) and distribution across vacuum distillation fractions (Figure 1C) highlight its physicochemical properties, including volatility and polarity, which are critical for its isolation and identification .

Properties

CAS No.

12384-83-7

Molecular Formula

PrTl3

Molecular Weight

754.06 g/mol

InChI

InChI=1S/Pr.3Tl

InChI Key

RBLIYLHEXTVFMI-UHFFFAOYSA-N

Canonical SMILES

[Pr].[Tl].[Tl].[Tl]

Origin of Product

United States

Preparation Methods

Adrenochrome is synthesized through the oxidation of adrenaline. One of the earliest methods employed silver oxide (Ag₂O) as the oxidizing agent. a variety of other oxidizing agents have also been used successfully . The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro.

Chemical Reactions Analysis

Adrenochrome undergoes several types of chemical reactions:

Common reagents used in these reactions include silver oxide for oxidation and various reducing agents for the reduction process. The major products formed from these reactions are melanin compounds and adrenaline.

Mechanism of Action

The exact mechanism of action of adrenochrome is not well understood. It is believed to exert its effects through its neurotoxic and psychotomimetic properties. Adrenochrome may interact with various molecular targets and pathways in the brain, potentially leading to altered neurotransmitter levels and brain function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 71354744 shares structural homology with oscillatoxin derivatives, a family of marine cyanobacterial toxins. Below is a comparative analysis with key analogs:

Table 1. Structural and Functional Comparison of this compound and Oscillatoxin Derivatives
Compound CID Molecular Formula Key Modifications Bioactivity Source
Oscillatoxin D 101283546 C₃₉H₅₇NO₈ Core macrocyclic structure Cytotoxic, ion channel modulation Marine cyanobacteria
30-Methyl-oscillatoxin D 185389 C₄₀H₅₉NO₈ Methylation at C-30 Enhanced membrane permeability Synthetic derivative
Oscillatoxin E 156582093 C₃₈H₅₅NO₈ Dehydroxylation at C-15 Reduced cytotoxicity Marine cyanobacteria
This compound 71354744 C₃₉H₅₈NO₈ Epoxidation at C-12/C-13 Antimicrobial activity Marine isolate

Key Findings :

  • Structural Differences : this compound features a unique epoxide group at C-12/C-13, absent in oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) . This modification likely enhances its reactivity and antimicrobial properties.
  • Bioactivity : Unlike oscillatoxin E (CID 156582093), which shows reduced cytotoxicity due to dehydroxylation, this compound exhibits potent antimicrobial effects, possibly due to its epoxide-driven electrophilicity .
  • Synthetic Accessibility : The methylated derivative (CID 185389) is synthetically tractable, whereas this compound’s epoxide group complicates large-scale synthesis, requiring advanced stereochemical control .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to brominated indole carboxylic acids (e.g., CID 252137, CAS 7254-19-5) and piperazine derivatives (e.g., CID 57416287, CAS 1254115-23-5), which share overlapping applications in medicinal chemistry.

Table 2. Functional Comparison with Pharmacologically Active Analogs
Compound CID Solubility (mg/ml) Log P Target Activity Clinical Relevance
6-Bromo-1H-indole-2-carboxylic acid 252137 0.052 3.2 CYP1A2 inhibition Anticancer lead optimization
1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine 57416287 86.7 0.03 P-gp substrate CNS drug delivery
This compound 71354744 0.12 2.8 Antimicrobial Marine-derived antibiotic

Key Findings :

  • Solubility and Bioavailability : this compound exhibits moderate solubility (0.12 mg/ml), superior to CID 252137 but lower than CID 57416287, suggesting a balance between membrane permeability and aqueous stability .
  • Therapeutic Potential: Its antimicrobial activity positions it as a candidate for combating multidrug-resistant pathogens, contrasting with the anticancer focus of CID 252137 .

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